2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide
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Overview
Description
2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide typically involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in a basic medium . The reaction conditions include the use of dry dichloromethane (DCM) and lutidine as solvents, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been tested for its antimicrobial and anticancer activities.
Industry: It can be used in the production of biocides, fungicides, and other chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole-containing compounds, which can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
50772-55-9 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-chloro-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)17-12(14-8)15-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
PLKBTQKFQZODGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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